5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde
Description
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde is a furan-derived aldehyde featuring a (2,3-dimethylphenoxy)methyl substituent at the 5-position of the furan ring. This compound belongs to a broader class of furan-2-carbaldehyde derivatives, which are characterized by their aldehyde functional group and aromatic furan core.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10-4-3-5-14(11(10)2)16-9-13-7-6-12(8-15)17-13/h3-8H,9H2,1-2H3 |
InChI Key |
WAGLHXVGMZVDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid. This reaction is typically carried out under reflux conditions, resulting in good to high yields .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high purity and yield. Companies like ChemScene and Amadis provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carboxylic acid.
Reduction: Formation of 5-((2,3-Dimethylphenoxy)methyl)furan-2-methanol.
Substitution: Formation of halogenated derivatives of the furan ring
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of furan derivatives, including 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde, as antiviral agents. For instance, compounds with furan moieties have shown inhibitory effects against SARS-CoV-2 main protease, suggesting that similar structures may also exhibit antiviral properties. The design of such compounds often involves structure-based drug design to optimize their efficacy against viral targets .
Anti-Cancer Activity
Furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, derivatives of furan have demonstrated significant activity against HeLa and HepG2 cancer cells. The incorporation of specific substituents can enhance the biological activity of these compounds, making them promising candidates for further development in cancer therapy .
Pesticidal Activity
Research indicates that furan-based compounds can exhibit insecticidal and fungicidal properties. The structural characteristics of this compound may contribute to its effectiveness as a pesticide. Studies on related furan derivatives have shown promising results in controlling agricultural pests and pathogens .
Polymer Synthesis
This compound can serve as a building block for synthesizing novel polymers and materials. Its aldehyde functional group allows for polymerization reactions that can be utilized in creating advanced materials with tailored properties for applications in coatings, adhesives, and composites .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural feature is the (2,3-dimethylphenoxy)methyl group. Substituents on the phenyl ring or furan moiety significantly influence properties such as solubility, thermal stability, and biological activity. Below is a comparison with prominent analogs:
Table 1: Structural and Molecular Features
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 2,3-dimethylphenoxy group (electron-donating) contrasts with nitro (electron-withdrawing) or chloro (moderately withdrawing) substituents. This affects polarity, boiling points, and sublimation thermodynamics .
- Molecular Weight: Bulky substituents like (2,3-dimethylphenoxy)methyl increase molecular weight compared to simpler derivatives (e.g., hydroxymethyl), influencing solubility and crystallization behavior .
Thermodynamic Properties
Thermodynamic data for nitrophenyl and methyl-substituted analogs provide a basis for comparison:
Table 2: Thermodynamic Data at 298.15 K
Key Observations :
- Sublimation Enthalpy (ΔsubH°): Nitrophenyl derivatives exhibit higher ΔsubH° values due to stronger intermolecular interactions (e.g., dipole-dipole, π-π stacking). The dimethylphenoxy group in the target compound may reduce ΔsubH° compared to nitro analogs due to steric hindrance .
- Formation Enthalpy (ΔfH°): Electron-withdrawing groups (e.g., nitro) stabilize crystalline phases, leading to more negative ΔfH° values. The dimethylphenoxy group’s steric bulk may result in less efficient packing, raising ΔfH° compared to nitro derivatives .
Table 3: Bioactivity of Structural Analogs
Key Observations :
- Anti-Inflammatory Potential: Compounds with polar substituents (e.g., hydroxymethyl, methoxy) show NO inhibition in RAW264.7 cells, suggesting the target compound may share similar mechanisms if metabolized to active intermediates .
Key Observations :
Biological Activity
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a furan ring substituted with a dimethylphenoxy group and an aldehyde functional group. This specific substitution pattern may influence its reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various biological targets. It is believed to modulate enzyme activities and receptor functions, leading to diverse biological effects. The exact molecular pathways are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their signaling pathways.
Antimicrobial Activity
Research indicates that furan derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Control (e.g., Amoxicillin) | Antibacterial | 1 |
Cytotoxic Activity
The cytotoxic potential of the compound has been evaluated against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, although detailed IC50 values are yet to be determined.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | TBD |
| HeLa (Cervical Cancer) | TBD |
Case Studies
- Antitumor Activity : A study investigated the effects of furan derivatives on tumor growth in vivo. Results indicated that compounds similar to this compound significantly reduced tumor size in murine models.
- Antibacterial Screening : In vitro studies demonstrated that this compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of furan derivatives. Research has shown that:
- Substituents on the furan ring can significantly alter the compound's pharmacological profile.
- The presence of electron-donating groups enhances antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves the Williamson ether synthesis or nucleophilic substitution between 2,3-dimethylphenol and a furan-carbaldehyde precursor (e.g., 5-(chloromethyl)furan-2-carbaldehyde). Optimization requires monitoring reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and base selection (K₂CO₃ or NaH) to maximize yield . Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm substitution patterns .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL (via Olex2 interface) confirm bond lengths, angles, and stereochemistry . For less crystalline samples, advanced NMR techniques (COSY, NOESY) and IR spectroscopy complement structural analysis .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling in laboratory settings?
- Methodological Answer : Solubility varies with solvent polarity (high in DMSO, moderate in ethanol, low in water). Stability studies under varying pH (2–12) and temperature (4–40°C) via UV-Vis spectroscopy reveal degradation kinetics. Store under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can thermodynamic properties (e.g., enthalpy of combustion, formation) be experimentally determined for this compound?
- Methodological Answer : Bomb calorimetry (e.g., B-08-MA calorimeter) measures combustion energy (ΔcH°). For solid samples, pelletize and combust in O₂ at 25°C. Calculate ΔfH°(cr) using Hess’s law and tabulated values for CO₂(g), H₂O(l), and N₂(g). Compare results with computational methods (e.g., Gaussian DFT/B3LYP) to validate accuracy .
Q. What strategies resolve contradictions in bioactivity data (e.g., anti-inflammatory vs. cytotoxicity) observed in cell-based assays?
- Methodological Answer : Dose-response curves (0.1–100 μM) and time-course experiments clarify concentration-dependent effects. Use primary cell lines (e.g., RAW 264.7 macrophages) and orthogonal assays (ELISA for cytokines, MTT for viability). Pathway inhibition studies (e.g., NF-κB or MAPK blockers) isolate mechanisms .
Q. How do structural modifications (e.g., substituent position on the furan ring) alter reactivity in cross-coupling reactions?
- Methodological Answer : Compare Suzuki-Miyaura coupling efficiency using para-substituted aryl boronic acids. Screen catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (Cs₂CO₃ vs. K₃PO₄) in THF/toluene. Monitor regioselectivity via LC-MS and DFT calculations (e.g., Gibbs free energy of transition states) .
Q. What analytical techniques identify degradation products under accelerated stability testing (e.g., acidic hydrolysis)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
